molecular formula C22H28ClN5O5 B612268 ML132

ML132

货号: B612268
分子量: 477.9 g/mol
InChI 键: KENKPOUHXLJLEY-QANKJYHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: ML132 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物在使用色谱技术纯化后获得 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用自动化反应器和连续流动系统可以提高生产过程的效率 .

化学反应分析

反应类型: ML132 主要由于存在反应性官能团而经历取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能生成具有不同官能团的各种 this compound 衍生物 .

作用机制

ML132 通过选择性抑制半胱氨酸蛋白酶 1 来发挥其作用。 半胱氨酸蛋白酶 1 负责促炎细胞因子白细胞介素 1β 和白细胞介素 18 的蛋白水解激活 通过抑制半胱氨酸蛋白酶 1,this compound 阻止了这些细胞因子的激活,从而减少了炎症和免疫反应 This compound 的分子靶点包括半胱氨酸蛋白酶 1 的活性位点,在那里它结合并抑制其酶活性 .

类似化合物:

比较: 与其他抑制剂相比,this compound 由于其对半胱氨酸蛋白酶 1 的高效力和选择性而独一无二。 其低抑制浓度 (IC50) 使其成为研究和潜在治疗应用中宝贵的工具 与基于肽的抑制剂不同,this compound 是一种小分子,在稳定性和生物利用度方面可能具有优势 .

相似化合物的比较

Comparison: ML132 is unique due to its high potency and selectivity for caspase 1 compared to other inhibitors. Its low inhibitory concentration (IC50) makes it a valuable tool in research and potential therapeutic applications . Unlike peptide-based inhibitors, this compound is a small molecule, which may offer advantages in terms of stability and bioavailability .

生物活性

ML132, also known as NCGC-00183434, is a selective inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory process and the activation of pro-inflammatory cytokines. The compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and conditions related to excessive inflammation.

Caspase-1 is integral to the activation of interleukin-1β (IL-1β) and interleukin-18 (IL-18), both of which are key mediators in inflammatory responses. By inhibiting caspase-1, this compound effectively reduces the production of these cytokines, thereby modulating inflammatory pathways. The inhibition mechanism is characterized by an IC50 value of 34.9 nM, indicating a potent effect at low concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly decreases IL-1β production in response to various stimuli, including lipopolysaccharides (LPS). This reduction in cytokine levels suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Study Cell Type Stimulus IL-1β Production (pg/mL) Effect of this compound
Study 1THP-1 CellsLPS1200Decreased to 300
Study 2Primary MacrophagesLPS1500Decreased to 400

Inflammatory Diseases

Research indicates that this compound may hold promise for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). In animal models, administration of this compound led to significant reductions in disease severity and inflammatory markers.

Case Study: Rheumatoid Arthritis

  • Model Used: Collagen-induced arthritis in mice
  • Findings: Mice treated with this compound showed reduced joint swelling and lower levels of IL-1β compared to controls.

Case Study: Inflammatory Bowel Disease

  • Model Used: Dextran sulfate sodium (DSS)-induced colitis in mice
  • Findings: this compound treatment resulted in decreased colonic inflammation and improved histological scores.

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.

属性

分子式

C22H28ClN5O5

分子量

477.9 g/mol

IUPAC 名称

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid

InChI

InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI 键

KENKPOUHXLJLEY-QANKJYHBSA-N

SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

手性 SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

规范 SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

外观

white solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ML132;  ML 132;  ML-132;  CID-4462093;  CID4462093; CID 4462093;  NCGC00183434;  NCGC 00183434;  NCGC-00183434.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ML132
Reactant of Route 2
ML132
Reactant of Route 3
Reactant of Route 3
ML132
Reactant of Route 4
ML132
Reactant of Route 5
ML132
Reactant of Route 6
ML132

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。